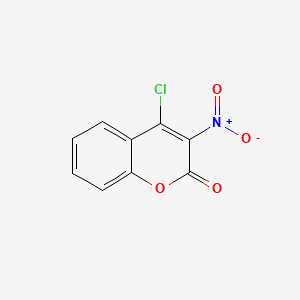

4-Chloro-3-nitrocoumarin

Overview

Description

4-Chloro-3-nitrocoumarin is a chemical compound with the molecular formula C9H4ClNO4 . It is used in the synthesis and antimicrobial activity of new 4-heteroarylamino coumarin derivatives that contain nitrogen and sulfur as heteroatoms .

Synthesis Analysis

A series of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones were prepared in two steps by employing this compound as a precursor . The reaction involved the base-mediated reductive coupling of this compound with α-bromoacetophenone, followed by reductive intramolecular cyclization .Molecular Structure Analysis

The molecular structures of the prepared compounds were characterized by X-ray crystallography . The LUMO of the this compound molecule is mainly located over the nitro group, indicating that the nitro group is particularly prone to accepting electrons from other molecules and participate in chemical reactions where it acts as an electrophile .Chemical Reactions Analysis

The reaction involved the base-mediated reductive coupling of this compound with α-bromoacetophenone, followed by reductive intramolecular cyclization to afford the pyrrolocoumarin ring . When α-bromoacetophenone was replaced with α-cyanoacetophenone, (E)-4-(nitromethylene)-4H-chromen-2-amine was isolated as the major product .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 225.58 . It appears as a light yellow to amber to dark green powder to crystal .Scientific Research Applications

Chemistry and Synthesis

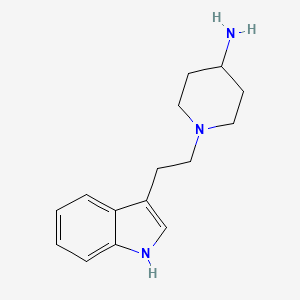

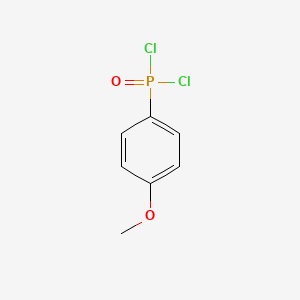

4-Chloro-3-nitrocoumarin has been extensively studied for its chemical properties and synthesis potential. Tabakovic et al. (1983) explored the reactions of this compound with various nucleophiles, resulting in novel substituted coumarins. They found that hard and borderline nucleophiles substitute chlorine at position 4, while soft nucleophiles substitute the nitro group at position 3 (Tabakovic et al., 1983). Similarly, Dekić et al. (2020) synthesized a new coumarin derivative by reacting this compound with (4-methoxyphenyl)methanamine, highlighting the versatility of this compound in creating novel derivatives (Dekić et al., 2020).

Antimicrobial Activity

This compound has also been a focus in the synthesis of compounds with potential antimicrobial properties. A study by Dekić et al. (2010) synthesized new 4-aminosubstituted 3-nitrocoumarins by condensing this compound with arylamine and sulfonamide, demonstrating a range of activities against bacterial and fungal strains (Dekić et al., 2010).

Synthesis of Benzopyranopyrimidinones

Stunić et al. (1981) reported an improvement in the yields of substituted coumarins through the substitution of halogens in this compound with amino acids. This process led to the synthesis of benzopyranopyrimidinones, a compound with interesting chemical properties (Stunić et al., 1981).

Development of Antiparasitic Agents

Alcantara et al. (2015) investigated the antiparasitic properties of coumarin complexes, including 4-hydroxy-3-Nitrocoumarin. They found that complexation with metal ions enhanced the antiparasitic properties of the compound, suggesting its potential use in developing new antiparasitic agents (Alcantara et al., 2015).

Mechanism of Action

Target of Action

It’s known that coumarin derivatives can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .

Mode of Action

The mode of action of 4-Chloro-3-nitrocoumarin involves its use as a precursor for the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones . The reaction involves the base-mediated reductive coupling of this compound with α-bromoacetophenone, followed by reductive intramolecular cyclization .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .

Result of Action

It’s known that this compound exhibits a stronger inhibitory effect on staphylococcus aureus compared to other tested bacteria . In vitro anticancer cytotoxicity analysis shows that the compound inhibits the growth of HeLa cervical cancer cell lines more than A549 lung cancer cell lines .

Safety and Hazards

Future Directions

4-Chloro-3-nitrocoumarin has been used in the synthesis of new antimicrobial 4-aminosubstituted 3-nitrocoumarins . It has also been used as a precursor for the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones . Future research could explore its potential uses in other chemical reactions and its biological activities.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-nitrocoumarin plays a significant role in biochemical reactions, particularly in the synthesis of 4-heteroarylamino coumarin derivatives, which exhibit antimicrobial activity . It interacts with various enzymes and proteins, including those involved in the nitration and reduction processes. The compound’s nitro group is crucial for its reactivity, enabling it to participate in reductive coupling reactions . Additionally, this compound has been shown to interact with bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to the inhibition of key metabolic pathways, resulting in altered cellular functions . Studies have shown that this compound can induce cytotoxic effects in various cell lines, including tumor cells, by disrupting their metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of reactive intermediates that can modify the activity of target biomolecules . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and cytotoxic effects without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as reductases and oxidases . These interactions can lead to the formation of reactive intermediates that further participate in metabolic reactions . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to disrupt normal cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .

properties

IUPAC Name |

4-chloro-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLRQEKOAGDHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351003 | |

| Record name | 4-Chloro-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38464-20-9 | |

| Record name | 4-Chloro-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

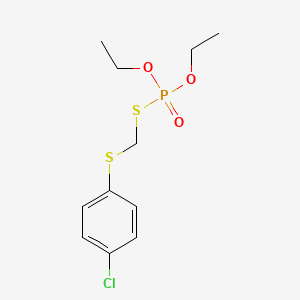

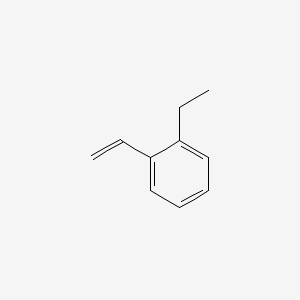

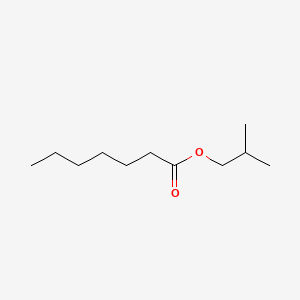

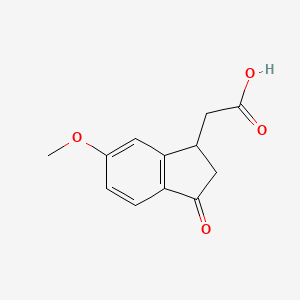

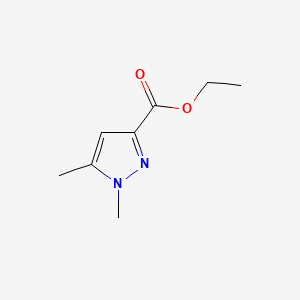

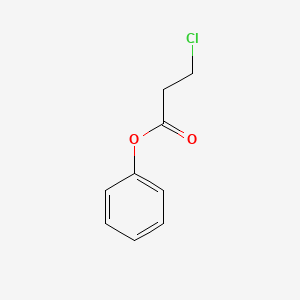

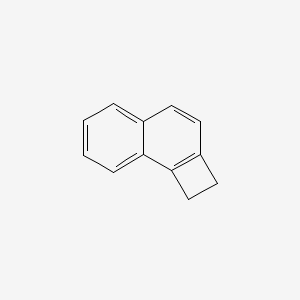

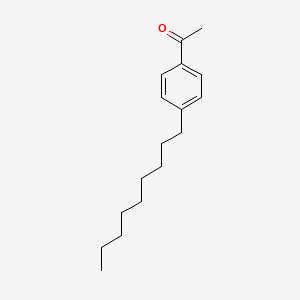

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.